1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide
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Overview
Description
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a piperidine moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Coupling with Piperidine: The thiazole derivative is then coupled with a piperidine moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide involves:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1',4-bipiperidine-4-carboxamide is unique due to its combination of a bromophenyl group and a piperidine moiety, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C20H25BrN4OS |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H25BrN4OS/c21-16-6-4-15(5-7-16)17-14-27-19(23-17)24-12-8-20(9-13-24,18(22)26)25-10-2-1-3-11-25/h4-7,14H,1-3,8-13H2,(H2,22,26) |
InChI Key |
IDFABWNHHWWLSC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C(=O)N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C(=O)N |
Origin of Product |
United States |
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